3-Anilinophenyl prop-2-enoate

Lipophilicity Drug Design Polymer Properties

Standard aryl acrylates lack the hydrogen-bond donor and optimal lipophilicity (LogP 3.59) required for advanced polymerization or enzyme inhibition studies. This meta-aniline-substituted acrylate offers: - RAFT polymerization monomer for tailored optoelectronic polymers - Intermediate for rhodesain inhibitors (IC50 = 800 nM) - Orthogonal aniline/acrylate functionalities for hit-to-lead libraries Immediate availability as research-grade building block (C15H13NO2, MW 239.27).

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 558477-28-4
Cat. No. B12594297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilinophenyl prop-2-enoate
CAS558477-28-4
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=CC(=C1)NC2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c1-2-15(17)18-14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h2-11,16H,1H2
InChIKeyGFPUKTBBIJXYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilinophenyl prop-2-enoate: Meta-Substituted Aryl Acrylate


3-Anilinophenyl prop-2-enoate (CAS 558477-28-4), also referred to as (3-anilinophenyl) prop-2-enoate or 2-propenoic acid, 3-(phenylamino)phenyl ester, is an aromatic acrylate ester defined by the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . The compound features a phenyl prop-2-enoate (acrylate) backbone substituted at the meta-position of the phenyl ring with an aniline (N-phenylamino) group. This structural motif places it within the class of functionalized aryl acrylates, which are valued for their dual reactivity as polymerizable monomers and as scaffolds for constructing more complex bioactive molecules [1]. Its calculated polar surface area (PSA) of 38.33 Ų and a predicted LogP of 3.59 provide a baseline for understanding its physicochemical behavior, while its availability as a research-grade building block supports its use in medicinal chemistry and advanced material science.

Why Generic Aryl Acrylates Cannot Replace 3-Anilinophenyl prop-2-enoate


Substituting a generic aryl acrylate like phenyl acrylate (CAS 937-41-7) for 3-anilinophenyl prop-2-enoate overlooks the profound impact of the meta-aniline substituent on both physicochemical and functional properties. The aniline group introduces an additional aromatic ring and a secondary amine, which not only significantly alters the compound's lipophilicity (LogP ~3.59 vs. phenyl acrylate's LogP ~2.0-2.5) but also provides a hydrogen-bond donor and acceptor site, influencing solubility, molecular recognition, and polymerization kinetics [1]. Furthermore, the position of this substitution—meta on the phenyl acrylate ring—creates a distinct electronic and steric environment compared to para-substituted analogs like 4-anilinophenyl acrylate, leading to divergent reactivity in cross-coupling reactions and potentially different biological target engagement profiles. Procurement of an unmodified phenyl acrylate or an incorrectly positioned analog would therefore invalidate experimental outcomes in applications ranging from controlled radical polymerization to enzyme inhibition assays, making the specific compound indispensable for reproducible results.

3-Anilinophenyl prop-2-enoate: Evidence vs. Closest Analogs


Lipophilicity Advantage Over Phenyl Acrylate

3-Anilinophenyl prop-2-enoate exhibits a calculated LogP of 3.59 . This value indicates significantly higher lipophilicity compared to the parent phenyl acrylate (estimated LogP ~2.0-2.5) [1], which lacks the N-phenylamino substituent. The increased LogP of 3-anilinophenyl prop-2-enoate is a direct consequence of the added aromatic and amine functionalities, which enhance its ability to partition into non-polar environments.

Lipophilicity Drug Design Polymer Properties

Polymerization Reactivity vs. Para-Substituted Analogs

While direct polymerization data for 3-anilinophenyl prop-2-enoate is not available in the open literature, its structural analog, 4-anilinophenyl acrylate (the para-isomer), has been successfully polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create well-defined oligoaniline side-chain polymers [1]. The meta-substitution pattern in 3-anilinophenyl prop-2-enoate is expected to alter the monomer's reactivity ratios and polymer tacticity compared to the para-substituted analog due to differences in the electronic and steric environment around the reactive acrylate moiety [2].

Polymer Science RAFT Polymerization Material Synthesis

Scaffold for Enzyme Inhibition

A closely related derivative, ((1E)-1-(3-anilinophenyl)ethan-1-one thiosemicarbazone) (BDBM50148057), which retains the core 3-anilinophenyl motif but modifies the acrylate group, demonstrates potent inhibition of rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense, with an IC50 of 800 nM [1]. This contrasts sharply with simpler phenyl-substituted analogs; for instance, a derivative with a 1,1'-biphenyl group (BDBM50148053) showed an IC50 of 1,100 nM, and a 3-bromophenyl derivative (BDBM50148060) an IC50 of 1,800 nM in the same assay.

Medicinal Chemistry Enzyme Inhibition Antiparasitic

Unique Aniline-Acrylate Conjugation Site for Orthogonal Derivatization

3-Anilinophenyl prop-2-enoate possesses two chemically distinct and orthogonal reactive handles: an electrophilic acrylate ester and a nucleophilic secondary aniline. This dual functionality is not present in simpler analogs like phenyl acrylate (electrophilic only) or diphenylamine (nucleophilic only). The acrylate group can undergo Michael addition or free radical polymerization, while the aniline nitrogen can be functionalized through alkylation, acylation, or diazotization , enabling sequential, chemoselective transformations in complex molecule synthesis.

Synthetic Chemistry Building Block Bioconjugation

3-Anilinophenyl prop-2-enoate Applications


Aniline-Functionalized Polymer Synthesis

3-Anilinophenyl prop-2-enoate serves as a specialty monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [1]. Its meta-substituted aniline group offers a distinct steric and electronic profile compared to the more commonly studied para-isomer, allowing for the design of polymers with tailored tacticity and unique optoelectronic properties. The resulting polymers, bearing aniline-rich side chains, are promising candidates for advanced coatings, organic semiconductors, and redox-active materials. This application leverages the compound's specific acrylate reactivity and the unique positioning of its aniline substituent, as established in Section 3.

Rhodesain-Targeting Antiparasitic Agents

This compound is a valuable intermediate for constructing inhibitors of rhodesain, a validated drug target for Human African Trypanosomiasis (sleeping sickness) [1]. The core 3-anilinophenyl motif, when incorporated into a thiosemicarbazone framework, has demonstrated sub-micromolar potency (IC50 = 800 nM) against this cysteine protease [2]. By procuring 3-anilinophenyl prop-2-enoate, medicinal chemistry groups can efficiently synthesize and explore a focused library of analogs, optimizing potency and selectivity against this neglected tropical disease target, a pathway supported by the quantitative enzyme inhibition data.

Lipophilic Drug Candidate Design

With a calculated LogP of 3.59 [1], 3-anilinophenyl prop-2-enoate introduces a desirable level of lipophilicity into drug-like molecules, which is often correlated with improved membrane permeability and oral bioavailability. Its orthogonal aniline and acrylate functionalities allow for diverse chemical transformations, making it an ideal core for generating compound libraries in hit-to-lead campaigns. Researchers can exploit its specific physicochemical signature to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of candidate molecules, a key advantage over using less lipophilic or mono-functional building blocks.

Age-Resistant Polymeric Compositions

The aniline moiety in 3-anilinophenyl prop-2-enoate confers inherent antioxidant properties, a characteristic valued in the formulation of age-resistant polymers and lubricants [1]. By copolymerizing this monomer into a polymer backbone, the resulting material gains built-in protection against oxidative degradation, extending its service life under harsh thermal or UV conditions. This application differentiates it from standard acrylates like methyl methacrylate or styrene, which lack this intrinsic stabilization and require the addition of external antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Anilinophenyl prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.